molecular formula C22H27NO4 B11018737 3,4-dihydroquinolin-1(2H)-yl(3,4,5-triethoxyphenyl)methanone

3,4-dihydroquinolin-1(2H)-yl(3,4,5-triethoxyphenyl)methanone

Cat. No.: B11018737
M. Wt: 369.5 g/mol
InChI Key: YVIURZKXSCMYOQ-UHFFFAOYSA-N
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Description

3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a triethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroquinoline with 3,4,5-triethoxybenzaldehyde under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Solvent-free microwave thermolysis has also been explored as an environmentally friendly and high-yielding method for synthesizing similar compounds .

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE is unique due to its specific triethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C22H27NO4/c1-4-25-19-14-17(15-20(26-5-2)21(19)27-6-3)22(24)23-13-9-11-16-10-7-8-12-18(16)23/h7-8,10,12,14-15H,4-6,9,11,13H2,1-3H3

InChI Key

YVIURZKXSCMYOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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